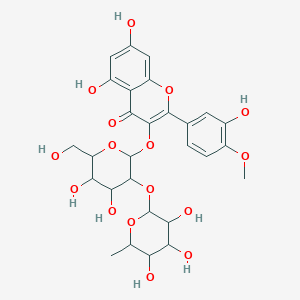
Isorhamnetin-3-O-neohesperidoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isorhamnetin-3-O-neohesperidoside is a natural product found in Costus spicatus and Typha angustifolia with data available.
Applications De Recherche Scientifique
Bone Health and Osteoclastogenesis
Isorhamnetin-3-O-neohesperidoside has been studied for its role in promoting osteoclastogenesis, which is crucial for bone remodeling. A significant study demonstrated that this compound enhances the resorption of crown-covered bone in mice by promoting the differentiation of bone marrow macrophages into osteoclasts. The study revealed that this compound upregulated the expression of several osteoclast-specific genes, including cathepsin K, vacuolar-type H+-ATPase d2, tartrate-resistant acid phosphatase, and nuclear factor of activated T-cells cytoplasmic 1. The activation of signaling pathways such as NFATc1, p38, and AKT was also noted, indicating its potential as an adjuvant therapy for conditions associated with delayed intraosseous eruption .
Key Findings:
- Promotes osteoclastogenesis : Enhances differentiation of macrophages into osteoclasts.
- Gene expression : Upregulates osteoclast-specific genes.
- Signaling pathways : Activates NFATc1, p38, and AKT pathways.
Metabolic Profiling
The metabolic profile of this compound has been investigated to understand its interactions with intestinal flora. Research utilizing ultra-performance liquid chromatography coupled with mass spectrometry identified several metabolites formed during the metabolism of this compound by human intestinal bacteria. The main metabolic pathway involves the deglycosylation of this compound to isorhamnetin-3-O-glucoside, followed by conversion to aglycone isorhamnetin and further to quercetin. This metabolic process may influence the efficacy of traditional herbal medicines containing this compound .
Metabolic Pathway Summary:
| Metabolite | Conversion Process |
|---|---|
| This compound | Deglycosylated to Isorhamnetin-3-O-glucoside |
| Isorhamnetin-3-O-glucoside | Converted to Aglycone Isorhamnetin |
| Aglycone Isorhamnetin | Demethylated to Quercetin |
Antioxidant Properties
This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals such as DPPH and ABTS radicals effectively. This property suggests its potential utility in preventing oxidative stress-related diseases .
Antioxidant Activity Highlights:
- Radical Scavenging : Effective against DPPH and ABTS radicals.
- Potential Applications : May be beneficial in managing oxidative stress-related conditions.
Wound Healing Properties
The compound has also been explored for its wound healing properties. In preclinical studies, it was found to enhance the healing process in various models. The mechanisms behind this effect may involve the modulation of inflammatory responses and promotion of tissue regeneration .
Wound Healing Insights:
- Enhances healing : Demonstrated effectiveness in various preclinical models.
- Mechanisms : Likely involves modulation of inflammation and tissue regeneration.
Propriétés
Formule moléculaire |
C28H32O16 |
|---|---|
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-14(39-2)12(31)5-10/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3 |
Clé InChI |
HDBLGMREZKSBMK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC)O)CO)O)O)O)O)O |
Synonymes |
isorhamnetin-3-O-neohesperidoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















